2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid
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Overview
Description
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a fluorinated aromatic compound with a tetrahydropyran-4-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and tetrahydro-2H-pyran-4-amine.
Coupling Reaction: The key step involves the coupling of 2-fluorobenzoic acid with tetrahydro-2H-pyran-4-amine under suitable reaction conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydropyran-4-ylamino group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the tetrahydropyran-4-ylamino group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors by mimicking the natural substrate or by binding to the active site, thereby blocking the normal biological function .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the tetrahydropyran-4-ylamino group.
Tetrahydro-2H-pyran-4-amine: Lacks the fluorinated aromatic ring.
2-Fluoro-5-aminobenzoic Acid: Similar structure but without the tetrahydropyran-4-yl group
Uniqueness
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is unique due to the presence of both the fluorine atom and the tetrahydropyran-4-ylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1157963-64-8 |
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Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-fluoro-5-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H14FNO3/c13-11-2-1-9(7-10(11)12(15)16)14-8-3-5-17-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |
InChI Key |
BTNXJOTZZNQIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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